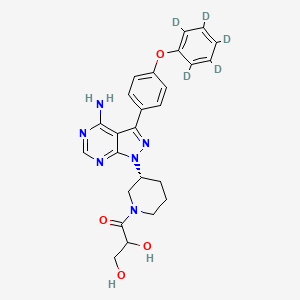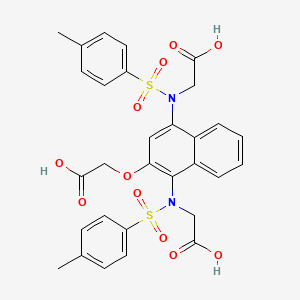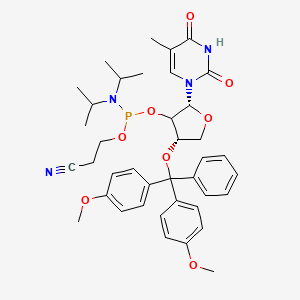
Cyp51/PD-L1-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and researchers. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. The production process likely involves large-scale organic synthesis techniques, purification steps, and quality control measures to ensure the compound’s purity and efficacy .
化学反応の分析
Types of Reactions
Cyp51/PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the chemical modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include modified versions of the original compound with altered chemical and biological properties .
科学的研究の応用
Cyp51/PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies involving the inhibition of cytochrome P450 enzymes and the development of new antifungal agents
Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the role of PD-L1 in immune responses
Medicine: The compound has potential therapeutic applications in treating fungal infections and modulating immune responses in various diseases
Industry: This compound is used in the development of new antifungal drugs and immune checkpoint inhibitors
作用機序
Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .
PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .
類似化合物との比較
Similar Compounds
Posaconazole: A triazole antifungal agent that also targets CYP51.
Itraconazole: Another triazole antifungal that inhibits CYP51.
Fluconazole: A short-tailed triazole antifungal that targets CYP51.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
Cyp51/PD-L1-IN-4 is unique in its dual-target inhibition of both CYP51 and PD-L1, making it a valuable compound for both antifungal and immunomodulatory research.
特性
分子式 |
C27H28N4O3 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1 |
InChIキー |
HCSILABHNVKAFW-SANMLTNESA-N |
異性体SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)



